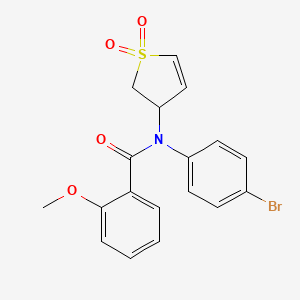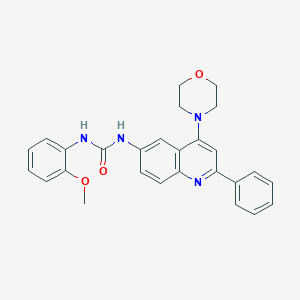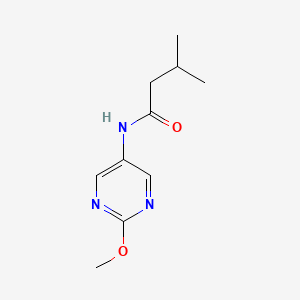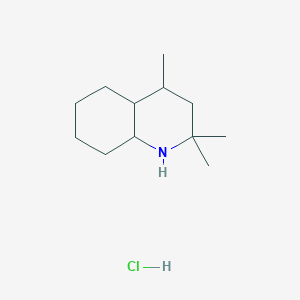![molecular formula C17H17N3O B2584461 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide CAS No. 176693-64-4](/img/structure/B2584461.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . They have been found to exhibit a wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process for “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide” is not available in the literature I have access to.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystallography . This technique provides precise information about bond lengths, bond angles, torsion angles, and molecular dimensions .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, some benzimidazole derivatives have been found to inhibit tubulin polymerization, which can impede cell division .
Applications De Recherche Scientifique
Antimicrobial Activity
N-benzimidazol-1-yl-methyl-benzamide derivatives, which are closely related to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated effectiveness against various microbes, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Notably, certain derivatives showed significant antimicrobial properties, suggesting potential applications in combating microbial infections (Sethi, Arora, Saini, & Jain, 2016).
Tumor Hypoxia Markers
Novel nitroimidazole-based derivatives, structurally related to this compound, have been synthesized and evaluated as tumor hypoxia markers. These compounds, when radioiodinated, showed potential in accumulating selectively in hypoxic tumor cells, indicating their applicability in identifying and targeting hypoxic regions within tumors (Li, Chu, Liu, & Wang, 2005).
Anticancer Evaluation
Similar benzimidazole derivatives have been synthesized and assessed for anticancer properties. Some of these compounds exhibited notable activity against cancer cell lines, suggesting the potential of this compound related structures in cancer therapy. This includes efficacy against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant Activity
In the realm of antioxidant research, derivatives of benzimidazole, which share structural similarity with this compound, have shown promising antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Saini, Dhiman, Mittal, & Kumar, 2016).
Mécanisme D'action
Target of Action
The primary target of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Compounds containing the benzimidazole moiety have been known to target dihydrofolate reductase (dhfr), an enzyme involved in purine synthesis .
Mode of Action
The exact mode of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide For instance, they can inhibit the activity of DHFR, thereby disrupting purine synthesis .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Given the potential target of dhfr, it can be inferred that the compound may affect the purine synthesis pathway .
Result of Action
The molecular and cellular effects of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRMJENRKJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2584379.png)

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)




![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)